molecular formula C20H15N5O B2563080 N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide CAS No. 2191266-37-0

N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide

Cat. No.: B2563080
CAS No.: 2191266-37-0
M. Wt: 341.374
InChI Key: VMNSVTYXVRNLCV-UHFFFAOYSA-N
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Description

N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide typically involves the condensation of 3,3’-bipyridine-5-carboxaldehyde with quinoxaline-2-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process. The use of automated systems and advanced purification techniques further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It finds applications in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
  • N-phenylquinoxaline-2-carboxamide
  • N-benzylquinoxaline-2-carboxamide

Uniqueness

N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide stands out due to its unique bipyridine moiety, which enhances its binding affinity to specific molecular targets. This structural feature makes it a promising candidate for the development of targeted therapies and advanced materials.

Properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(19-13-23-17-5-1-2-6-18(17)25-19)24-10-14-8-16(12-22-9-14)15-4-3-7-21-11-15/h1-9,11-13H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNSVTYXVRNLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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